4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE
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Overview
Description
4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a benzenesulfonyl group attached to an acetamido group, which is further connected to a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE typically involves multiple steps. One common method starts with the acylation of 3-methylphenol to form 3-methylphenyl acetate. This intermediate is then subjected to sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfhydryl group.
Substitution: Nucleophilic substitution reactions can replace the acetamido group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinyl or sulfhydryl derivatives .
Scientific Research Applications
4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonamide groups into molecules.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase IX, blocking its activity and thereby inhibiting tumor growth. The sulfonamide group plays a crucial role in this binding process .
Comparison with Similar Compounds
Similar Compounds
4-Acetamidobenzenesulfonyl azide: Another sulfonamide derivative with similar structural features.
Benzenesulfonic acid derivatives: Compounds like benzenesulfonic acid and its esters share the sulfonyl group but differ in their functional groups.
Uniqueness
4-[N-(BENZENESULFONYL)ACETAMIDO]-3-METHYLPHENYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
[4-[acetyl(benzenesulfonyl)amino]-3-methylphenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-12-11-15(23-14(3)20)9-10-17(12)18(13(2)19)24(21,22)16-7-5-4-6-8-16/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCOVCZLURGNSHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C)N(C(=O)C)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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